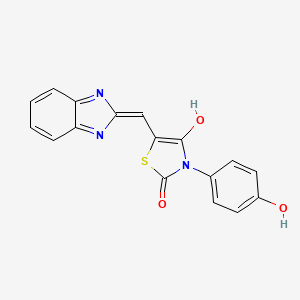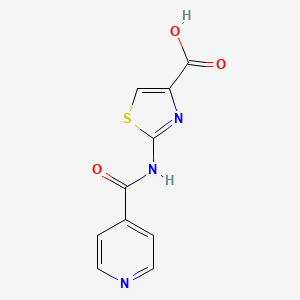![molecular formula C14H12N4O2 B15096680 Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B15096680.png)
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a phenyl group attached to an imidazo[1,2-a]pyrimidine ring, with a carbamate group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with phenyl isocyanate under controlled conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then treated with methyl chloroformate to introduce the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyrimidine ring.
Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.
Substitution: Substituted carbamate derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents at the 2- and 3-positions.
Uniqueness
Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbamate group provides additional reactivity and potential for further functionalization, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C14H12N4O2 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
methyl N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate |
InChI |
InChI=1S/C14H12N4O2/c1-20-14(19)17-12-11(10-6-3-2-4-7-10)16-13-15-8-5-9-18(12)13/h2-9H,1H3,(H,17,19) |
Clé InChI |
JWCRTVDYIIVPTK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
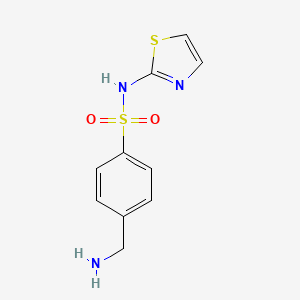
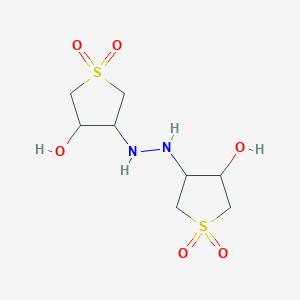
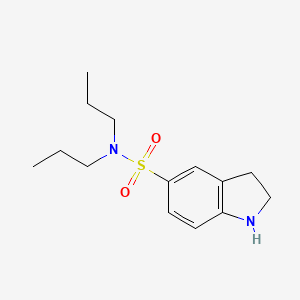
![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
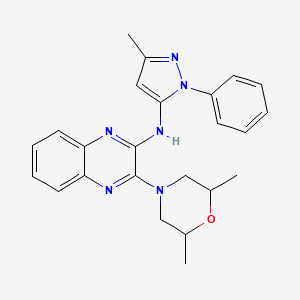
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15096648.png)
amine](/img/structure/B15096653.png)

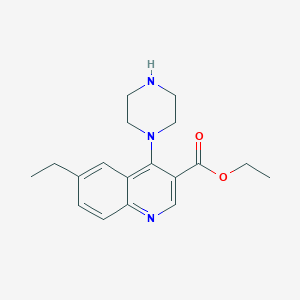
![3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15096673.png)
